3-Carboxymethylthiolactic acid
Description
3-Carboxymethylthiolactic acid is a sulfur-containing carboxylic acid derivative characterized by a thiolactic acid backbone (lactic acid with a sulfhydryl group) and a carboxymethyl substituent. While precise structural data are unavailable in the provided evidence, its nomenclature suggests a structure combining a thiolactic acid core (CH₃CH(SH)COOH) with a carboxymethyl (-CH₂COOH) group, likely attached to the sulfur atom.
Properties
CAS No. |
68373-09-1 |
|---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(carboxymethylsulfanyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8O5S/c6-3(5(9)10)1-11-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
WUFAJTOSRMWCDM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)SCC(=O)O |
Canonical SMILES |
C(C(C(=O)O)O)SCC(=O)O |
Synonyms |
3-carboxymethylthiolactic acid 3-CMTLA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
a) 3-(Methylsulfanyl)propionic Acid
- Structure : CH₃-S-CH₂CH₂COOH.
- Key Differences : Lacks the dual carboxylic acid groups and thiol functionality of 3-carboxymethylthiolactic acid. The methylsulfanyl (thioether) group is less reactive than a thiol, making this compound more stable but less nucleophilic.
- Applications : Used as a flavoring agent and in organic synthesis due to its mild odor and stability .
b) 3-Indolecarboxylic Acid (CAS 771-50-6)
- Structure : Indole ring with a carboxylic acid substituent.
- Key Differences : Aromatic indole core vs. aliphatic thiolactic acid backbone. The indole moiety enables π-π interactions and hydrogen bonding, favoring applications in drug design (e.g., kinase inhibitors) .
- Physicochemical Properties : Higher molecular weight (161.16 g/mol) and lower solubility in polar solvents compared to aliphatic analogs .
c) 3-Methylbenzofuran-5-carboxylic Acid
- Structure : Benzofuran ring with methyl and carboxylic acid groups.
- Key Differences : Aromatic heterocycle vs. aliphatic sulfur-containing chain. The benzofuran system enhances UV absorption and thermal stability, making it suitable for materials science .
d) 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic Acid Methylamide
- Structure: Thiazole ring with amino, thioxo, and carboxylic acid substituents.
- Key Differences : Heterocyclic sulfur-nitrogen core enables diverse biological interactions (e.g., enzyme inhibition). Molecular weight (229.32 g/mol) exceeds that of 3-carboxymethylthiolactic acid, suggesting higher complexity in synthesis .
Physicochemical and Functional Properties
| Property | 3-Carboxymethylthiolactic Acid | 3-(Methylsulfanyl)propionic Acid | 3-Indolecarboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~180 (estimated) | 120.16 | 161.16 |
| Functional Groups | Thiol, dual -COOH | Thioether, -COOH | Indole, -COOH |
| Reactivity | High (thiol oxidation, acidity) | Moderate (thioether stability) | Low (aromatic stability) |
| Applications | Pharmaceutical intermediates | Flavoring agents | Drug discovery |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
